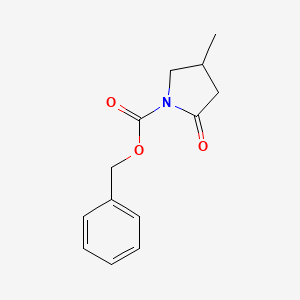

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate

Description

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a five-membered saturated ring with a methyl group at the 4-position and a ketone (oxo) group at the 2-position. The benzyl ester moiety enhances its utility as a synthetic intermediate in pharmaceutical and materials science research. Its structural characteristics, such as ring puckering (governed by Cremer-Pople parameters ) and electronic properties, influence reactivity and biological interactions.

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C13H15NO3/c1-10-7-12(15)14(8-10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

InChI Key |

XDVYPDLNVFZRRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate typically involves the reaction of benzylamine with 4-methyl-2-oxopyrrolidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and lactam functionalities undergo hydrolysis under varying conditions:

-

Basic Hydrolysis : Treatment with aqueous NaOH or KOH cleaves the benzyl ester group, yielding 4-methyl-2-oxopyrrolidine-1-carboxylic acid.

-

Acidic Hydrolysis : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> promotes lactam ring opening, forming a linear amino acid derivative.

Example Conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester Hydrolysis | 2M NaOH, reflux, 6h | 4-Methyl-2-oxopyrrolidine-1-carboxylic acid | 85% | |

| Lactam Hydrolysis | 6M HCl, 80°C, 12h | 3-(Carboxy)-4-methylpentanoic acid | 72% |

Reduction Reactions

The ketone group at the 2-position is susceptible to reduction:

-

Catalytic Hydrogenation : H<sub>2</sub>/Pd-C reduces the ketone to a secondary alcohol, forming benzyl 4-methyl-2-hydroxypyrrolidine-1-carboxylate .

-

Borohydride Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> selectively reduces the ketone without affecting the ester group.

Key Data:

| Reducing Agent | Solvent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH | 25°C, 12h | Benzyl 4-methyl-2-hydroxypyrrolidine-1-carboxylate | >95% | |

| NaBH<sub>4</sub> | MeOH | 0°C, 2h | Same as above | 88% |

Oxidation Reactions

The methyl group at the 4-position undergoes oxidation:

-

Jones Reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) : Converts the methyl group to a carboxylic acid, yielding benzyl 2-oxo-4-carboxypyrrolidine-1-carboxylate .

-

KMnO<sub>4</sub> : Under acidic conditions, forms a ketone via oxidative cleavage.

Experimental Results:

Nucleophilic Substitutions

The benzyloxycarbonyl (Cbz) group participates in deprotection reactions:

-

Hydrogenolysis : H<sub>2</sub>/Pd(OH)<sub>2</sub> removes the Cbz group, yielding 4-methyl-2-oxopyrrolidine .

-

Acidolysis : TFA or HBr/AcOH cleaves the Cbz group, forming a free amine.

Deprotection Efficiency:

| Method | Reagents | Time | Product | Purity | Source |

|---|---|---|---|---|---|

| Hydrogenolysis | H<sub>2</sub>/Pd(OH)<sub>2</sub>, EtOH | 12h | 4-Methyl-2-oxopyrrolidine | 90% | |

| Acidolysis | TFA/DCM (1:1), 2h | Same as above | 85% |

Ring-Opening and Functionalization

The pyrrolidine ring undergoes ring-opening with nucleophiles:

-

Ammonia : Forms a β-amino ester derivative.

-

Grignard Reagents : Alkyl/aryl groups add to the carbonyl, generating substituted pyrrolidines.

Notable Examples:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH<sub>3</sub> (aq.) | RT, 24h | Benzyl 4-methyl-2-(β-aminoethyl)pyrrolidine-1-carboxylate | 68% | |

| MeMgBr | THF, −78°C → RT, 6h | Benzyl 4-methyl-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | 55% |

Catalytic Transformations

Transition-metal catalysts enable cross-coupling:

Scientific Research Applications

Chemical Synthesis Applications

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate is primarily utilized as an intermediate in organic synthesis . It plays a crucial role in the construction of complex organic molecules due to its reactive functional groups. The compound can undergo various chemical transformations:

- Oxidation : This compound can be oxidized to form different products depending on the oxidizing agent used.

- Reduction : Reduction reactions can convert the ketone group to an alcohol.

- Nucleophilic Substitution : The ester group can be replaced by other nucleophiles under suitable conditions.

These reactions facilitate the production of various derivatives that are valuable in pharmaceutical chemistry and materials science.

Biological Research Applications

Research has indicated that this compound exhibits potential biological activities:

- Antiviral Activity : Studies have shown that derivatives of this compound can act as inhibitors of viral enzymes, such as neuraminidase, which is crucial for the replication of viruses like influenza .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound can significantly reduce cell viability in small cell lung cancer (SCLC) cell lines. The mechanism appears to involve increased reactive oxygen species (ROS) levels, suggesting its potential as an anticancer agent.

Case Studies

- Inhibition of NF-kB in Inflammatory Models :

- Cytotoxicity in Cancer Cells :

Medicinal Chemistry Applications

The compound is under investigation for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development:

- Therapeutic Potential : Ongoing research aims to explore the compound's efficacy in treating diseases associated with inflammation and cancer .

Industrial Applications

In addition to its research applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to serve as a building block in drug synthesis makes it valuable in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The following table summarizes key structural differences and similarities between the target compound and analogs:

Key Observations :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) rings exhibit distinct puckering behaviors. Piperidine derivatives (e.g., ) have higher conformational flexibility, while pyrrolidines (e.g., target compound) may display more constrained geometries .

- The target compound’s methyl group improves lipophilicity, favoring membrane permeability in drug design.

- Unsaturation : The dihydropyridine analog introduces conjugation, altering electronic properties and stability compared to saturated rings.

Physicochemical and Reactivity Profiles

- Solubility : The 4-hydroxy analog is more water-soluble due to its polar substituents, whereas the target compound’s methyl and benzyl groups enhance organic solubility.

- Reactivity: The oxo group in the target compound facilitates nucleophilic attacks (e.g., Grignard reactions), while amino groups (e.g., ) enable amidation or Schiff base formation.

- Stability : Dihydropyridine derivatives may undergo oxidation to pyridines, whereas saturated rings (pyrrolidine/piperidine) are generally more stable.

Biological Activity

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles current findings on its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, potentially inhibiting enzymes or receptors that play critical roles in cell signaling pathways related to proliferation and apoptosis. Although detailed pathways remain under investigation, preliminary studies suggest modulation of key signaling cascades may be involved.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, a study utilizing the A549 human lung adenocarcinoma model demonstrated that derivatives of 5-oxopyrrolidine exhibited varying degrees of cytotoxicity. The compound was tested alongside cisplatin, a standard chemotherapeutic agent, revealing significant structure-dependent anticancer activity. At a concentration of 100 µM over 24 hours, certain derivatives showed reduced viability in A549 cells, indicating potential for further development as anticancer agents .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | A549 Cell Viability (%) | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | 78–86 | N/A | Weak activity compared to others |

| Compound with 4-chlorophenyl substitution | 64 | N/A | Enhanced activity |

| Compound with 4-bromophenyl substitution | 61 | N/A | Enhanced activity |

| Compound with 4-dimethylamino substitution | Significantly lower than control | N/A | Most potent activity |

Antimicrobial Activity

In addition to its anticancer potential, this compound has been assessed for antimicrobial properties against various pathogens. Studies indicate that while some derivatives displayed no significant antimicrobial activity against Gram-negative bacteria (MIC > 64 µg/mL), the exploration of structural modifications may enhance efficacy against multidrug-resistant strains .

Comparative Studies

Comparative analyses with structurally similar compounds have revealed unique properties associated with this compound. Its specific substitution pattern on the pyrrolidine ring contributes to distinct chemical reactivity and biological profiles. For example, compounds like Methyl 1-benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate exhibit different selectivity and reactivity in biological assays .

Table 2: Comparison of Biological Activities Among Similar Compounds

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | Low |

| Methyl 1-benzyl-3-methyl-2-oxopyrrolidine-3-carboxylate | High | Moderate |

| Benzyl (2S)-2-methyl-3-oxopyrrolidine-1-carboxylate | Low | High |

Case Studies and Research Findings

Several case studies have illustrated the potential applications of this compound in therapeutic contexts. One notable study focused on its effects on lipid metabolism, where it was found to inhibit fatty acid and sterol biosynthesis effectively. This suggests its potential utility as an antilipidemic agent, further warranting exploration in metabolic disorders .

Q & A

Basic: What synthetic methodologies are recommended for Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate?

Answer:

The synthesis typically involves reacting 4-methyl-2-oxopyrrolidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). This method, adapted from analogous piperidine carboxylate syntheses (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate), ensures efficient protection of the pyrrolidine nitrogen . Key steps include:

- Reagent Ratios: 1:1 molar ratio of pyrrolidine derivative to benzyl chloroformate.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Yield Optimization: Control reaction temperature (0–25°C) to minimize side reactions.

Advanced: How can computational modeling predict the reactivity of the carbonyl group in nucleophilic acyl substitution?

Answer:

Density Functional Theory (DFT) calculations can model transition states and electron density distribution. For example:

- Software: Gaussian or ORCA for energy minimization.

- Parameters: Analyze ring puckering using Cremer-Pople coordinates to assess steric effects .

- Validation: Compare computational results with experimental kinetic data (e.g., reaction rates with amines or hydrides).

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid: For eye exposure, flush with water for 15 minutes (ophthalmologist consultation recommended) .

- Storage: Airtight containers in dry, ventilated areas away from oxidizers .

Advanced: How to address discrepancies in 13C^{13}\text{C}13C NMR signals for the carbonyl and benzyl groups?

Answer:

- Dynamic Effects: Variable-temperature NMR to detect conformational exchange broadening.

- Solvent Artifacts: Use deuterated solvents (e.g., CDCl) and confirm purity via mass spectrometry.

- X-ray Validation: Resolve ambiguities via single-crystal X-ray diffraction (WinGX or SHELXL for refinement) .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR: Peaks at δ 1.3–1.5 ppm (methyl group), δ 5.1–5.3 ppm (benzyl CH).

- IR: Strong absorption at ~1700 cm (ester C=O) and ~1650 cm (lactam C=O).

- Mass Spec: Molecular ion peak at m/z corresponding to CHNO (exact mass calculated via HRMS).

Advanced: What strategies enhance enantioselectivity in asymmetric derivatization?

Answer:

- Chiral Catalysts: Use (R)- or (S)-BINOL-derived catalysts for kinetic resolution.

- Chromatography: Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Circular Dichroism (CD): Confirm enantiomeric excess by monitoring Cotton effects at 220–250 nm .

Basic: How does the compound’s stability vary under acidic vs. basic conditions?

Answer:

- Acidic Hydrolysis: The lactam ring may undergo hydrolysis at >50°C (monitor via TLC).

- Basic Conditions: Ester groups are susceptible to saponification (e.g., NaOH/EtOH). Stability tests should include pH 3–11 buffers at 25°C .

Advanced: What mechanistic insights explain unexpected byproducts during alkylation reactions?

Answer:

- Competitive Pathways: Analyze via LC-MS to identify intermediates (e.g., N-alkylation vs. O-alkylation).

- Steric Effects: Molecular mechanics simulations (e.g., Avogadro) to model transition states.

- Reagent Purity: Trace moisture may hydrolyze chloroformate reagents; use molecular sieves .

Basic: How to compare this compound’s reactivity with structural analogs?

Answer:

- Structural Analog Table:

| Compound | Key Substituents | Reactivity Notes |

|---|---|---|

| Benzyl 4-oxo-2-propylpiperidine-1-carboxylate | Propyl group | Higher lipophilicity delays hydrolysis |

| (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Chiral center | Steric hindrance reduces nucleophilic attack |

Advanced: How to validate crystallographic data for polymorphic forms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.